2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediates, followed by their functionalization and coupling.
Preparation of Benzothiazole Intermediates: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Functionalization: The ethoxy group is introduced through an ethylation reaction, while the nitro group is added via nitration using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves the coupling of the functionalized benzothiazole intermediates with piperazine and propanone derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its benzothiazole core, which is known for various pharmacological activities.
Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxyphenyl group instead of the piperazine and nitrobenzothiazole groups.
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone: Similar structure but with a trimethylphenyl group.
Uniqueness
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C23H23N5O4S3 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H23N5O4S3/c1-3-32-16-5-7-18-20(13-16)35-23(25-18)33-14(2)21(29)26-8-10-27(11-9-26)22-24-17-6-4-15(28(30)31)12-19(17)34-22/h4-7,12-14H,3,8-11H2,1-2H3 |
InChI Key |
UVVFFWQCSUZHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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